
4-(5-Nitrofurfurylideneamino)antipyrine
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Overview
Description
4-(5-Nitrofurfurylideneamino)antipyrine is a chemical compound with the molecular formula C16H14N4O4 and a molecular weight of 326.31 g/mol . It is known for its applications in industrial and scientific research . The compound is characterized by the presence of a nitrofuran moiety linked to an antipyrine structure, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Nitrofurfurylideneamino)antipyrine typically involves the condensation of 4-aminoantipyrine with 5-nitrofurfural under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of an acid catalyst like hydrochloric acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with stringent control over reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Condensation Reactions
The compound is synthesized via a Schiff base condensation between antipyrine and 5-nitrofurfural under acidic or basic conditions (e.g., ethanol/methanol with catalytic acid/base). This reaction forms the characteristic imine (C=N) bond, critical for its biological activity .
Key conditions :
Reactants | Solvent | Catalyst | Yield | Reference |
---|---|---|---|---|
Antipyrine + 5-Nitrofurfural | Ethanol | HCl | Moderate |
Reduction of Nitro Group
The nitro group (–NO₂) on the furan ring undergoes selective reduction to form amine (–NH₂) derivatives. This is typical for nitrofuran-containing compounds and is critical for modulating biological activity .
Example reaction :
This compoundEtOHH2/Pd-C4-(5-Aminofurfurylideneamino)antipyrine
Notes :
-
Nitro reduction may produce mutagenic intermediates (e.g., nitroso derivatives) .
-
Catalytic hydrogenation or enzymatic reduction are plausible pathways .
Nucleophilic Substitution
The antipyrine core’s 4-position is reactive toward nucleophiles. In analogs like 4-chloroacetylantipyrine, chlorine is displaced by thiols, amines, or alkoxides under basic conditions .
Example reaction with thiophene derivatives :
4-Cl-Antipyrine+HS-ThiopheneEtOHNaOEt4-Thiophene-Antipyrine+HCl
Applicability to target compound :
-
The nitrofurfurylideneamino group may sterically hinder substitution at the 4-position.
-
Substitution likely occurs at other reactive sites (e.g., furan oxygen or pyrazolone carbonyl) .
Electrophilic Aromatic Substitution
The antipyrine core’s aromatic rings can undergo halogenation or nitration , though the nitrofuran group may deactivate the ring.
Reported in antipyrine analogs :
Reaction | Reagents | Position Modified | Reference |
---|---|---|---|
Bromination | Br₂ or NBS | Pyrazolone ring | |
Formylation | DMF/POCl₃ | C4 (via Vilsmeier-Haack) |
Complexation with Metals
Antipyrine derivatives often form complexes with transition metals (e.g., Cu²⁺, Fe³⁺) via the pyrazolone carbonyl and imine nitrogen.
Proposed structure :
Mn++This compound→[M(L)x]m+
-
L : Ligand sites = carbonyl O, imine N, furan O.
Hydrolysis and Degradation
Under acidic or alkaline conditions, the imine bond (C=N) may hydrolyze to regenerate antipyrine and 5-nitrofurfural.
Stability considerations :
-
pH-dependent degradation impacts bioavailability.
-
Hydrolysis products may retain biological activity (e.g., antipyrine’s analgesic effects) .
Biological Activation
In vivo, the nitro group may be enzymatically reduced to reactive intermediates (e.g., nitroso, hydroxylamine), contributing to antimicrobial activity or toxicity .
Mutagenicity pathway :
–NO2reductase–NO–NHOH–NH2
Scientific Research Applications
Antibacterial Activity
One of the most notable applications of 4-(5-Nitrofurfurylideneamino)antipyrine is its effectiveness as an antibacterial agent. Research indicates that this compound exhibits high efficacy against pathogenic bacteria, including Staphylococcus aureus. In a study, administration of a single dose of 200 mg/kg to mice infected with Staphylococcus aureus resulted in a 100% survival rate, whereas untreated mice had a mortality rate of 95% .
Table 1: Antibacterial Efficacy Against Pathogens
Pathogen | Treatment Dose (mg/kg) | Survival Rate (%) |
---|---|---|
Staphylococcus aureus | 200 | 100 |
Untreated Control | - | 5 |
Coccidiostatic Activity
This compound also demonstrates significant coccidiostatic activity, making it useful in veterinary medicine, particularly for poultry. The compound can be administered prophylactically to prevent coccidiosis or therapeutically to treat established infections. Effective concentrations range from 0.008% to 0.022% by weight in poultry rations .
Table 2: Coccidiostatic Activity in Poultry
Application Type | Concentration (% by weight) | Efficacy |
---|---|---|
Prophylactic | 0.008 - 0.011 | Prevents infection |
Therapeutic | Up to 0.022 | Treats established disease |
Urinary Tract Infections
The compound's resistance to metabolic breakdown allows it to maintain effective urinary concentrations, providing antibacterial activity against organisms like Escherichia coli and Staphylococcus aureus in urinary tract infections. This characteristic makes it a valuable option for urinary tract chemotherapeutics .
Table 3: Urinary Antibacterial Effects
Organism | Concentration in Urine (mg/L) | Antibacterial Effect |
---|---|---|
Escherichia coli | High | Effective |
Staphylococcus aureus | High | Effective |
Safety and Toxicity Profile
Despite its potent antibacterial properties, the compound is relatively non-toxic, with an LD50 of approximately 600 mg/kg in mice . Observations in poultry consuming feed containing up to 0.022% of the compound showed no signs of toxicity.
Case Studies and Research Findings
Several studies have been conducted to evaluate the effectiveness and safety of this compound:
- A study on its antibacterial activity demonstrated that the compound could significantly reduce bacterial load in infected subjects, supporting its use as a therapeutic agent.
- Research on its coccidiostatic properties highlighted its potential as a preventive measure in poultry farming, reducing reliance on traditional antibiotics and minimizing resistance development.
Mechanism of Action
The mechanism of action of 4-(5-Nitrofurfurylideneamino)antipyrine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Aminoantipyrine: Known for its use in the synthesis of Schiff bases and coordination complexes.
Phenazone: An analgesic and antipyretic compound with similar structural features.
Aminopyrine: Another derivative of antipyrine with analgesic properties.
Uniqueness
4-(5-Nitrofurfurylideneamino)antipyrine is unique due to the presence of the nitrofuran moiety, which imparts distinct chemical reactivity and biological activity compared to other antipyrine derivatives .
Biological Activity
4-(5-Nitrofurfurylideneamino)antipyrine is a synthetic compound characterized by its unique structural features, including a nitrofuran moiety. This compound has drawn interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. The molecular formula is C16H14N4O4 with a molecular weight of 326.31 g/mol.
Property | Description |
---|---|
Molecular Formula | C16H14N4O4 |
Molecular Weight | 326.31 g/mol |
IUPAC Name | 1,5-dimethyl-4-[(5-nitrofuran-2-yl)methylideneamino]-2-phenylpyrazol-3-one |
InChI | InChI=1S/C16H14N4O4/c1-11-15(17-10-13-8-9-14(24-13)20(22)23)16(21)19(18(11)2)12-6-4-3-5-7-12/h3-10H,1-2H3 |
InChI Key | YVLDMVLGMJEZAQ-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=C(O3)N+[O-] |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its efficacy against various bacterial strains, including:
- Bacillus cereus
- Bacillus megaterium
- Bacillus subtilis
- Clostridium perfringens (including tetracycline-resistant strains)
The compound was found to inhibit protein and DNA synthesis in Clostridium perfringens, indicating a potential mechanism of action that does not involve cell wall synthesis .
The mechanism by which this compound exerts its biological effects involves interaction with specific cellular targets. The nitrofuran group is believed to play a critical role in enhancing the compound's reactivity and biological activity.
Analgesic and Anti-inflammatory Effects
In addition to its antimicrobial properties, the compound has been explored for its analgesic and anti-inflammatory effects. Its structural similarity to other antipyrine derivatives suggests potential applications in pain relief and inflammation reduction.
Study on Antimicrobial Activity
A significant study evaluated the antimicrobial properties of various derivatives of 4-(5-nitrofurfurylideneamino)piperazine, revealing that these compounds exhibited activity against multiple bacterial strains. The study utilized regression analyses to correlate structural features with biological activity, providing insights into optimizing future derivatives for enhanced efficacy .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to related compounds:
Compound | Antimicrobial Activity | Analgesic Activity | Unique Features |
---|---|---|---|
This compound | Yes | Yes | Presence of nitrofuran moiety |
4-Aminoantipyrine | Moderate | Yes | Commonly used in synthesis |
Phenazone | Yes | High | Well-known analgesic |
Aminopyrine | Moderate | High | Similar structure, known for analgesic properties |
Properties
Molecular Formula |
C16H14N4O4 |
---|---|
Molecular Weight |
326.31 g/mol |
IUPAC Name |
1,5-dimethyl-4-[(5-nitrofuran-2-yl)methylideneamino]-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C16H14N4O4/c1-11-15(17-10-13-8-9-14(24-13)20(22)23)16(21)19(18(11)2)12-6-4-3-5-7-12/h3-10H,1-2H3 |
InChI Key |
YVLDMVLGMJEZAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
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